molecular formula C27H16ClN5OS2 B303726 2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile

2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile

Cat. No. B303726
M. Wt: 526 g/mol
InChI Key: PBSIHGGILYUBGI-UHFFFAOYSA-N
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Description

2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, which are involved in immune cell development and function. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile works by inhibiting JAK3, which is involved in the signaling pathways of cytokine receptors. By blocking JAK3, 2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). It also reduces the activation of T cells and B cells, which are involved in the immune response. 2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile has been shown to have a good safety profile and is generally well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit cytokine signaling pathways. However, it also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile, including its potential use in combination therapies with other immunomodulatory drugs. There is also ongoing research on the use of JAK inhibitors in cancer therapy, which may have implications for the use of 2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile in cancer treatment. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile in various autoimmune diseases.

Synthesis Methods

The synthesis of 2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile involves several steps, including the reaction of 2-chloro-10H-phenothiazine with 2-bromoacetophenone to form 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl bromide. This intermediate is then reacted with 2-amino-4-phenyl-3,5-pyridinedicarbonitrile and thiourea to produce 2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile.

Scientific Research Applications

2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving symptoms in clinical trials.

properties

Product Name

2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile

Molecular Formula

C27H16ClN5OS2

Molecular Weight

526 g/mol

IUPAC Name

2-amino-6-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C27H16ClN5OS2/c28-17-10-11-23-21(12-17)33(20-8-4-5-9-22(20)36-23)24(34)15-35-27-19(14-30)25(16-6-2-1-3-7-16)18(13-29)26(31)32-27/h1-12H,15H2,(H2,31,32)

InChI Key

PBSIHGGILYUBGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)N)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)N)C#N

Origin of Product

United States

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